molecular formula C19H24N2OS B5144931 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline

4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline

Cat. No. B5144931
M. Wt: 328.5 g/mol
InChI Key: QQDLAGGDRSXUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline, also known as TMQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurology, 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been studied for its neuroprotective effects and potential as a treatment for neurodegenerative diseases. In immunology, 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to modulate the immune response and have anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline is not fully understood, but it is believed to interact with various cellular pathways and signaling molecules. 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-tumor effects. It has also been shown to modulate the activity of neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. In cancer cells, 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to induce apoptosis and inhibit cell proliferation. In the brain, 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to protect against oxidative stress and inflammation. In the immune system, 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to modulate the activity of immune cells and have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has several advantages for lab experiments, including its stability and solubility in various solvents. However, 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline research, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. Additionally, 4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline may have applications in other fields, such as agriculture and environmental science, which warrant further investigation.
Conclusion
4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline is a synthetic compound with potential therapeutic properties in various fields, including cancer research, neurology, and immunology. Its mechanism of action is not fully understood, but it has been shown to have anti-tumor, neuroprotective, and anti-inflammatory effects. Further research is needed to optimize its therapeutic potential and develop new derivatives with improved properties.

Synthesis Methods

4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline can be synthesized through a multi-step process involving the reaction of 2-amino-4,6,8-trimethylquinoline with 1-pyrrolidinecarbonyl chloride, followed by reaction with 2-oxo-2-(1-pyrrolidinyl)ethanethiol. The final product is obtained through purification and recrystallization.

properties

IUPAC Name

1-pyrrolidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-12-9-14(3)18-16(10-12)13(2)11-17(20-18)23-15(4)19(22)21-7-5-6-8-21/h9-11,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDLAGGDRSXUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)N3CCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-yl)-2-((4,6,8-trimethylquinolin-2-yl)thio)propan-1-one

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